molecular formula C8H12O12 B12363859 L(+)-tartaric acid; L-(+)-tartaric acid

L(+)-tartaric acid; L-(+)-tartaric acid

Cat. No.: B12363859
M. Wt: 300.17 g/mol
InChI Key: SXFBQAMLJMDXOD-AWYRBWEBSA-N
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Description

L(+)-Tartaric acid, also known as L-(+)-tartaric acid, is a naturally occurring organic acid found in various plants, particularly in grapes. It is a white, crystalline solid that is soluble in water and alcohol. This compound is widely used in the food and beverage industry as an acidulant and stabilizer. It also plays a significant role in the pharmaceutical and chemical industries due to its chiral properties, making it an essential compound in the synthesis of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: L(+)-Tartaric acid can be synthesized through several methods. One common method involves the oxidation of maleic acid or fumaric acid using potassium permanganate. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the complete conversion of the starting material to tartaric acid.

Industrial Production Methods: Industrial production of L(+)-tartaric acid often involves the extraction from natural sources, such as grape marc or wine lees. The process includes the following steps:

    Extraction: The raw material is treated with water to extract the tartaric acid.

    Purification: The extract is purified through filtration and precipitation to remove impurities.

    Crystallization: The purified solution is concentrated and cooled to crystallize the tartaric acid.

    Drying: The crystals are dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: L(+)-Tartaric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dihydroxyfumaric acid or oxalic acid.

    Reduction: Reduction of tartaric acid can yield meso-tartaric acid.

    Esterification: It reacts with alcohols to form esters, such as diethyl tartrate.

    Substitution: It can undergo substitution reactions to form derivatives like tartaric acid salts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium amalgam or catalytic hydrogenation.

    Esterification: Alcohols in the presence of an acid catalyst.

    Substitution: Metal hydroxides or carbonates for salt formation.

Major Products:

  • Dihydroxyfumaric acid
  • Oxalic acid
  • Meso-tartaric acid
  • Diethyl tartrate
  • Tartaric acid salts

Scientific Research Applications

L(+)-Tartaric acid has numerous applications in scientific research:

  • Chemistry: Used as a resolving agent for the separation of racemic mixtures due to its chiral properties.
  • Biology: Employed in the preparation of buffer solutions and as a chelating agent.
  • Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
  • Industry: Applied in the production of biodegradable polymers, cosmetics, and as a food additive.

Mechanism of Action

The mechanism of action of L(+)-tartaric acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in various industrial and biochemical processes. In biological systems, tartaric acid can influence enzyme activity and metabolic pathways by altering the availability of metal cofactors.

Comparison with Similar Compounds

  • D(-)-Tartaric acid: The enantiomer of L(+)-tartaric acid with opposite optical rotation.
  • Meso-tartaric acid: An achiral form of tartaric acid with no optical activity.
  • Racemic tartaric acid: A mixture of equal amounts of L(+)- and D(-)-tartaric acid, resulting in no net optical activity.

L(+)-Tartaric acid’s distinct chiral properties make it a valuable compound in various scientific and industrial applications, setting it apart from its similar counterparts.

Properties

Molecular Formula

C8H12O12

Molecular Weight

300.17 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C4H6O6/c2*5-1(3(7)8)2(6)4(9)10/h2*1-2,5-6H,(H,7,8)(H,9,10)/t2*1-,2-/m10/s1

InChI Key

SXFBQAMLJMDXOD-AWYRBWEBSA-N

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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